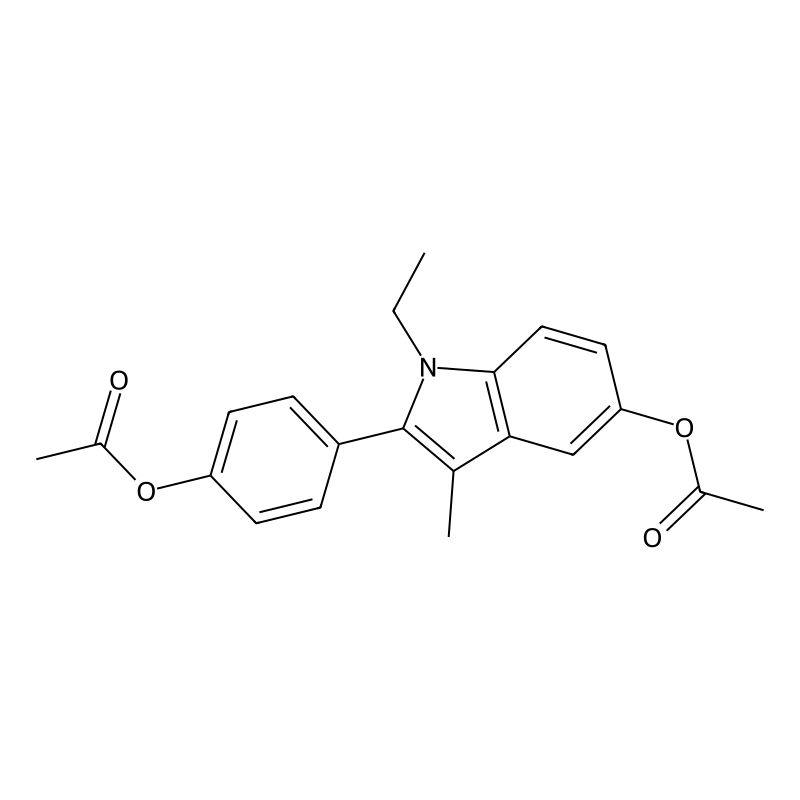

Zindoxifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Breast Cancer

Zindoxifene is a stereoisomer of tamoxifen, a medication used to treat and prevent estrogen receptor-positive breast cancer. Tamoxifen is metabolized in the body to endoxifen, which is considered the most active metabolite. Zindoxifene itself has weak estrogenic and antiestrogenic properties, but some research has explored its potential use as an alternative to tamoxifen, particularly for patients who experience side effects from tamoxifen. One study looked at the levels of endoxifen, another active metabolite of tamoxifen, in patients taking tamoxifen and found some promise for Zindoxifene as an alternative (). However, more research is needed to determine its efficacy and safety compared to tamoxifen.

Bipolar Disorder

In India, Zindoxifene has been approved for the treatment of acute mania in bipolar disorder. There is limited research available outside of India on this application. One small study did show promise for Zindoxifene in treating mania, but further investigation is needed (). The vast majority of research on bipolar disorder focuses on other medications.

Zindoxifene is a nonsteroidal compound that was initially developed as a selective estrogen receptor modulator (SERM) for the treatment of breast cancer. It is structurally related to triphenylethylene derivatives, which are known for their ability to bind estrogen receptors and modulate their activity. Despite its promising properties, Zindoxifene did not succeed in clinical trials for breast cancer treatment but has been explored for other therapeutic applications, particularly in osteoporosis and other estrogen-related conditions .

- Reduction Reactions: Zindoxifene can be synthesized through titanium-induced reductive cyclization of acylamino carbonyl compounds, leading to various structural analogs .

- Nucleomethylation: This compound can also be synthesized via palladium-catalyzed nucleomethylation, which has been applied in the development of related compounds such as bazedoxifene .

- Reactivity in Aqueous Systems: The synthesis processes often utilize aqueous solvent systems and are conducted under open-air conditions, which influences the reactivity and stability of the compound .

The synthesis of Zindoxifene involves several methodologies:

- Titanium-Induced Cyclization: This method employs highly reactive titanium on graphite to facilitate the cyclization of acylamino carbonyl compounds into Zindoxifene and its analogs .

- Palladium-Catalyzed Reactions: Another approach includes palladium-catalyzed nucleomethylation of alkynes, which has been utilized for synthesizing Zindoxifene alongside other compounds targeting similar biological pathways .

- Aqueous Solvent Systems: The reactions are typically performed in aqueous environments, which helps control reaction conditions and product stability .

While Zindoxifene was primarily developed for breast cancer treatment, its applications have expanded into:

- Osteoporosis Treatment: Due to its SERM properties, Zindoxifene has been investigated for use in osteoporosis management by mimicking estrogen's protective effects on bone density.

- Research Tool: It serves as a valuable compound in research settings for studying estrogen receptor modulation and the mechanisms underlying estrogen-related diseases .

Zindoxifene interacts with various biological targets beyond estrogen receptors:

- Selective Estrogen Receptor Modulation: Its unique binding profile allows it to act differently across various tissues, potentially offering benefits in conditions where traditional estrogens may pose risks.

- Co-regulator Interaction: The activity of Zindoxifene is influenced by co-regulatory proteins that either enhance or suppress its effects on gene expression related to estrogen signaling pathways .

Zindoxifene shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Tamoxifen | Triphenylethylene | Breast cancer treatment | Well-established clinical efficacy |

| Bazedoxifene | Triphenylethylene | Osteoporosis treatment | Higher selectivity for estrogen receptors |

| Arzoxifene | Triphenylethylene | Breast cancer treatment | Developed from similar research lineage |

| Clomiphene | Triphenylethylene | Infertility treatment | Mixed agonist/antagonist properties |

Zindoxifene's uniqueness lies in its specific binding characteristics and the balance between its estrogenic and antiestrogenic activities, which may offer tailored therapeutic options compared to these other compounds .

Molecular Formula and Composition (C21H21NO4)

Zindoxifene is an organic compound with the molecular formula C21H21NO4 [1] [2]. The compound has a molecular weight of 351.4 grams per mole [1] [3] [4], with a precise monoisotopic mass of 351.147058 daltons [1]. According to the International Union of Pure and Applied Chemistry nomenclature, zindoxifene is systematically named as 4-(5-acetoxy-1-ethyl-3-methyl-1H-indol-2-yl)phenyl acetate [1] [2]. The compound is registered under the Chemical Abstracts Service number 86111-26-4 [1] [3].

The molecular composition consists of twenty-one carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms [1] [2]. This composition reflects the complex heterocyclic structure that characterizes this selective estrogen receptor modulator. The compound belongs to the broader class of 2-phenylindole derivatives, which serve as parent structures for various non-steroidal selective estrogen receptor modulators [5] [6].

| Parameter | Value |

|---|---|

| Molecular Formula | C21H21NO4 [1] |

| Molecular Weight (g/mol) | 351.4 [1] [3] |

| Monoisotopic Mass (dalton) | 351.147058 [1] |

| Chemical Name (IUPAC) | 4-(5-acetoxy-1-ethyl-3-methyl-1H-indol-2-yl)phenyl acetate [1] |

| CAS Registry Number | 86111-26-4 [1] [3] |

Structural Characteristics and Functional Groups

2-Phenylindole Core Structure

The fundamental architecture of zindoxifene is built upon a 2-phenylindole core structure [5] [6]. This bicyclic aromatic system consists of an indole ring fused with a phenyl substituent at the 2-position [5] [7]. The 2-phenylindole framework represents a crucial structural motif found in numerous biologically active compounds and serves as the parent structure for several selective estrogen receptor modulators, including bazedoxifene and pipendoxifene [6].

The indole portion of the molecule consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic compound [5]. The presence of the nitrogen atom within the five-membered ring contributes to the electron-rich character of the indole system [8]. The phenyl group attached at the 2-position of the indole ring extends the conjugated π-electron system, influencing both the electronic properties and the overall molecular geometry [5] [7].

Acetoxy Group Positions and Reactivity

Zindoxifene contains two acetoxy functional groups positioned strategically within the molecular framework [1] [2]. These acetoxy groups have the general formula -OCOCH3 and represent acetylated hydroxyl groups [9]. The first acetoxy group is located at the 5-position of the indole ring system, while the second acetoxy group is positioned at the 4'-position of the phenyl ring [1] [2].

The acetoxy functional groups are characterized by their ester linkage, consisting of an oxygen atom bonded to an acetyl group (CH3CO-) [9]. These groups serve as protecting groups for hydroxyl functionalities and can undergo hydrolysis under appropriate conditions to regenerate the corresponding hydroxyl groups [9]. The reactivity of acetoxy groups makes them susceptible to nucleophilic attack, particularly under basic or acidic conditions [9] [10].

The positioning of these acetoxy groups influences the overall polarity and reactivity of the molecule [11] [12]. The presence of these electron-withdrawing groups affects the electron density distribution throughout the aromatic system, potentially influencing the compound's interactions with biological targets [13] [12].

Ethyl and Methyl Substituents

The zindoxifene structure incorporates two alkyl substituents that contribute to its unique pharmacological profile [1] [2]. An ethyl group (-CH2CH3) is attached to the nitrogen atom at the 1-position of the indole ring [1] [2]. This N-ethyl substitution pattern is common among indole derivatives and influences both the electronic properties and the spatial arrangement of the molecule [14] [7].

A methyl group (-CH3) is positioned at the 3-position of the indole ring [1] [2]. This substitution pattern affects the steric environment around the indole core and contributes to the overall three-dimensional structure of the molecule [14]. The combination of the N-ethyl and 3-methyl substituents creates a specific substitution pattern that distinguishes zindoxifene from other 2-phenylindole derivatives [6].

| Structural Component | Position/Description | Formula |

|---|---|---|

| 2-Phenylindole Core | Central bicyclic aromatic system | C14H9N (base structure) [5] |

| Acetoxy Groups | Positions 5 (indole) and 4' (phenyl) | -OCOCH3 [1] [9] |

| Ethyl Substituent | N-1 position of indole ring | -CH2CH3 [1] [2] |

| Methyl Substituent | C-3 position of indole ring | -CH3 [1] [2] |

| Nitrogen Position | N-1 in indole core | N [5] |

| Total Acetoxy Groups | Two (-OCOCH3) groups | 2 × C2H3O2 [1] |

Physicochemical Properties

Molecular Weight (351.4 g/mol) and Physical State

Zindoxifene has a molecular weight of 351.4 grams per mole [1] [3] [4], which places it within the typical range for small molecule pharmaceutical compounds. The compound exists as a solid at room temperature and is commonly supplied in powder form [4] [15]. The physical state reflects the strong intermolecular forces present in the crystalline structure, including van der Waals interactions and potential hydrogen bonding between molecules [16] [11].

The molecular weight of 351.4 g/mol is consistent with the calculated value based on the molecular formula C21H21NO4 [1] [2]. This molecular weight influences various physicochemical properties, including membrane permeability and distribution characteristics [11]. The solid state of zindoxifene at ambient conditions indicates relatively strong intermolecular attractions that must be overcome during melting or dissolution processes [11] [17].

Solubility Parameters and Partition Coefficients

The solubility characteristics of zindoxifene are influenced by its molecular structure, particularly the presence of both hydrophilic and lipophilic regions [18] [19]. The acetoxy groups and the aromatic ring systems contribute to different solubility behaviors in various solvents [4]. Partition coefficients, which describe the distribution of a compound between two immiscible solvents, are critical parameters for understanding the compound's behavior in biological systems [19] [20].

The octanol-water partition coefficient is particularly important for predicting membrane permeability and distribution in biological systems [19] [21]. The presence of the 2-phenylindole core structure suggests significant lipophilic character, while the acetoxy groups may provide some hydrophilic interactions [9] [19]. The balance between these structural elements determines the overall partition behavior and influences the compound's pharmacokinetic properties [18] [21].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about zindoxifene [8]. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of both the indole and phenyl rings, as well as distinct patterns for the ethyl and methyl substituents [8] [22]. The acetoxy groups would contribute additional signals in the aliphatic region of the spectrum [8].

The aromatic region of the proton NMR spectrum would typically display multiple signals corresponding to the different aromatic environments within the 2-phenylindole framework [8]. The ethyl substituent would appear as a characteristic ethyl pattern with triplet and quartet signals, while the methyl group would appear as a singlet [8]. The acetoxy groups would contribute acetyl signals in the form of singlets in the appropriate chemical shift range [8].

| Property | Value/Description |

|---|---|

| Molecular Weight | 351.4 g/mol [1] [3] |

| Physical State | Solid (powder form) [4] [15] |

| Purity (Available) | >98% (HPLC) [4] |

| Storage Temperature | -20°C [4] |

| SMILES Notation | CCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C [2] |

| InChI Key | KSZGVNZSUJHOJA-UHFFFAOYSA-N [2] |

Crystal Structure Analysis

X-Ray Diffraction Data

While specific crystallographic data for zindoxifene are not extensively documented in the available literature, X-ray diffraction studies provide fundamental information about crystal structures [23]. X-ray diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms within the crystal lattice [23] [24]. The technique involves directing X-rays at crystalline samples and analyzing the diffraction patterns to determine structural parameters [23].

For organic compounds similar to zindoxifene, X-ray diffraction typically reveals information about bond lengths, bond angles, and the overall molecular conformation in the solid state [23] [24]. The technique is particularly valuable for understanding how molecules pack together in the crystal structure and identifying any intermolecular interactions that may be present [24] [25].

Molecular Packing and Intermolecular Interactions

The molecular packing in organic crystals involves various types of intermolecular interactions, including van der Waals forces, hydrogen bonding, and π-π stacking interactions [16] [26] [25]. For compounds containing indole ring systems, π-π stacking interactions between aromatic rings are commonly observed [26] [25]. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the material [25].

The presence of acetoxy groups in zindoxifene may facilitate intermolecular hydrogen bonding interactions [16] [27]. The carbonyl oxygen atoms of the acetoxy groups can serve as hydrogen bond acceptors, while any available hydrogen atoms on neighboring molecules could act as donors [16] [28]. These interactions would contribute to the overall crystal packing arrangement and affect properties such as melting point and solubility [16] [11].

The molecular packing motif describes the characteristic pattern in which molecules orient relative to one another within the crystal structure [25]. Common packing motifs for aromatic compounds include herringbone arrangements, where molecules are arranged at angles to maximize intermolecular interactions [24] [25]. The specific packing motif adopted by zindoxifene would depend on the balance of different intermolecular forces and the molecular geometry [25].

Hermann-Mauguin Space Group and Unit Cell Parameters

Crystal structures are classified according to their space group symmetry, which describes the arrangement of symmetry elements within the crystal [29] [30]. The Hermann-Mauguin notation is the standard system for designating space groups and provides information about the lattice type and symmetry operations present in the crystal [29] [30]. There are 230 possible space groups in three dimensions, each with characteristic symmetry properties [29].

The space group designation begins with a letter indicating the lattice type: P for primitive, I for body-centered, F for face-centered, C for C-face centered, or R for rhombohedral [29] [30]. Following the lattice designation, additional symbols indicate the presence of rotation axes, mirror planes, glide planes, and other symmetry elements [30]. This information is crucial for understanding the complete three-dimensional structure of the crystal [29].

The synthetic chemistry of zindoxifene encompasses several distinct methodological approaches, each offering unique advantages and presenting specific challenges. The development of efficient synthetic routes to this important selective estrogen receptor modulator has been the subject of extensive research, driven by the need for scalable, cost-effective, and environmentally sustainable manufacturing processes.

Palladium-Catalyzed Nucleomethylation of Alkynes

The palladium-catalyzed nucleomethylation of alkynes represents a modern and highly efficient approach to zindoxifene synthesis, as established by Yang, Wang, and Ye in their groundbreaking research [1] [2] [3] [4]. This methodology enables the simultaneous construction of the heteroaromatic ring system and the installation of the critical methyl group, representing a significant advancement in synthetic efficiency.

The reaction employs a palladium catalyst system consisting of palladium trifluoroacetate (Pd(TFA)₂) in combination with the xantphos ligand, utilizing methylboronic acid as the methylating agent and potassium phosphate (K₃PO₄) as the base [1] [4]. The transformation proceeds under relatively mild conditions, typically at 50°C in 1,4-dioxane solvent under an oxygen atmosphere for approximately 10 hours [4]. The methodology demonstrates remarkable substrate scope, accommodating various 2-alkynylanilides and producing the corresponding 3-methylindoles in moderate to excellent yields.

Mechanistic investigations have revealed that the catalytic cycle initiates with transmetallation between the palladium catalyst and methylboronic acid, forming a methylpalladium complex [4]. This is followed by coordination of the alkyne substrate and subsequent aminopalladation to generate an intermediate containing both the newly formed heterocyclic ring and the palladium-methyl bond. Kinetic studies have demonstrated that reductive elimination constitutes the rate-determining step in this transformation [1] [3] [4]. The methodology has been successfully employed as a key step in the synthesis of zindoxifene, along with related pregnane X receptor antagonists bazedoxifene and AFN-1252 [1] [2] [3].

Titanium-Induced Oxo-Amide Coupling Approaches

The titanium-induced oxo-amide coupling methodology, developed by Fürstner and coworkers, represents a powerful approach for constructing the carbon-carbon double bond framework characteristic of zindoxifene [5] [6] [7] [8] [9]. This methodology exploits the unique reactivity of low-valent titanium species to mediate the reductive coupling of carbonyl compounds with concomitant formation of carbon-carbon bonds.

The typical experimental protocol involves the generation of low-valent titanium species through reduction of titanium tetrachloride (TiCl₄) or titanium trichloride (TiCl₃) with reducing agents such as lithium aluminum hydride (LiAlH₄) or zinc dust [5] [7] [10]. The reaction is conducted under rigorously anhydrous conditions in ethereal solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) at elevated temperatures, typically under reflux conditions [10] [11].

The mechanism involves initial formation of titanium-stabilized radical intermediates through single-electron transfer from the low-valent titanium species to the carbonyl substrates [12] [10] [11]. These radical species undergo coupling to form metallopinacolate intermediates, which subsequently undergo deoxygenation to yield the desired alkene products [12] [10]. The strong oxophilicity of titanium drives the elimination process, resulting in the formation of complex titanium oxide species and liberation of the organic product [12] [11].

This methodology has proven particularly valuable for the synthesis of zindoxifene analogues, as reported by Fürstner and coworkers in their comprehensive study [5] [7] [8]. The approach enables access to sterically hindered alkenes that would be difficult to prepare by alternative methods, making it well-suited for the synthesis of trisubstituted alkene systems present in zindoxifene and related compounds.

Key Intermediates and Reaction Mechanisms

The synthesis of zindoxifene involves several critical intermediates whose preparation and manipulation are central to the overall synthetic strategy. Understanding the structure-reactivity relationships of these intermediates is essential for optimizing reaction conditions and developing alternative synthetic approaches.

In the palladium-catalyzed nucleomethylation approach, 2-alkynylanilides serve as the primary starting materials [1] [4]. These substrates contain both the alkyne functionality necessary for cyclization and the aniline moiety that participates in the aminopalladation process. The electronic properties of substituents on both the alkyne and aniline portions significantly influence the reaction outcome, with electron-withdrawing groups generally enhancing reactivity [4].

Methylboronic acid functions as the methylating agent in this transformation, providing the methyl group that becomes incorporated into the final product [4]. The air-sensitive nature of this reagent necessitates careful handling under inert atmosphere conditions. The formation of the active methylpalladium species through transmetallation represents a crucial mechanistic step that precedes the subsequent cyclization process [4].

The titanium-induced coupling methodology relies on the in situ generation of highly reactive low-valent titanium species [5] [12] [10] [11]. These species, typically formulated as titanium(II) complexes, exhibit extreme sensitivity to oxygen and moisture, requiring rigorously anhydrous reaction conditions [12] [11]. The precise nature of the active titanium species remains a subject of ongoing investigation, with various formulations proposed including mononuclear titanium(II) complexes and cluster species [12] [11].

Metallopinacolate complexes represent key intermediates in the McMurry coupling mechanism [12] [10] [11]. These titanium-stabilized diolate species are formed through the coupling of two ketyl radical intermediates and serve as precursors to the final alkene products through subsequent deoxygenation [12] [10]. The stability and reactivity of these intermediates are influenced by the steric and electronic properties of the substrates, affecting both the efficiency of the coupling process and the stereochemical outcome of the reaction [12] [10].

Process Development and Optimization

The development of practical synthetic processes for zindoxifene requires careful optimization of reaction parameters to achieve acceptable yields, selectivity, and scalability while minimizing environmental impact and production costs. Process development efforts have focused on several key areas including catalyst loading, reaction conditions, and solvent selection.

Temperature optimization studies have revealed that the palladium-catalyzed nucleomethylation proceeds most efficiently at 50°C, representing a balance between catalyst activity and substrate stability [4]. Higher temperatures can lead to increased side reactions and catalyst decomposition, while lower temperatures result in reduced reaction rates and incomplete conversion. For titanium-induced coupling reactions, temperatures in the range of 65-80°C are typically employed, corresponding to reflux conditions in THF or DME solvents [10] [11].

Catalyst loading optimization has demonstrated that 10 mol% of Pd(TFA)₂ provides optimal performance in the nucleomethylation reaction [4]. Lower catalyst loadings result in incomplete conversion and extended reaction times, while higher loadings offer minimal improvement in yield but significantly increase process costs. The titanium-mediated reactions typically require stoichiometric quantities of the titanium reagent, reflecting the sacrificial nature of the low-valent titanium species [10] [11].

Solvent selection plays a crucial role in reaction efficiency and practical implementation. The palladium-catalyzed reactions perform optimally in 1,4-dioxane, which provides good solubility for both the catalyst system and substrates while maintaining stability under the reaction conditions [4]. For titanium-mediated transformations, THF remains the solvent of choice due to its ability to stabilize the reactive titanium intermediates and facilitate the electron transfer processes [10] [11].

Reaction time optimization has shown that the palladium-catalyzed nucleomethylation typically requires 10 hours for complete conversion [4]. Attempts to shorten the reaction time through increased temperature or catalyst loading generally result in diminished yields due to competing side reactions. The titanium-induced coupling reactions typically reach completion within 3-5 hours under reflux conditions [10].

Alternative Synthetic Routes

Beyond the primary methodologies described above, several alternative synthetic approaches to zindoxifene have been explored, each offering distinct advantages for specific synthetic scenarios or addressing particular challenges in the synthesis.

Traditional organic synthesis approaches have employed multi-step sequences involving conventional carbon-carbon bond forming reactions such as Wittig olefination, aldol condensations, and cross-coupling reactions [13] [14]. While these methods lack the efficiency of the newer palladium and titanium-mediated approaches, they offer the advantage of utilizing well-established reaction conditions and readily available starting materials [14].

The McMurry coupling reaction, a specialized variant of the titanium-induced methodology, has been applied to zindoxifene synthesis through the reductive coupling of appropriately substituted benzophenone derivatives [12] [15] [10]. This approach offers particular advantages for the construction of sterically hindered alkenes and has been successfully employed in the synthesis of various natural products and pharmaceutical compounds [15] [10].

Recent developments in flow chemistry have enabled the exploration of continuous flow processes for zindoxifene synthesis [16] [17]. These approaches offer advantages in terms of heat and mass transfer, enabling more precise control over reaction conditions and potentially improved safety profiles for handling reactive intermediates [16].

Biocatalytic approaches have been investigated as potential alternatives for specific synthetic transformations within the overall synthetic sequence [16] [18] [17]. While not yet applicable to the entire synthetic route, enzymatic methods offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [18] [17].

Green Chemistry Considerations

The development of environmentally sustainable synthetic processes for zindoxifene has become increasingly important as regulatory agencies and pharmaceutical companies place greater emphasis on green chemistry principles [19] [16] [20] [18] [21] [17] [22] [23] [24].

Solvent selection represents a primary area of focus for green chemistry implementation [16] [21] [17]. The replacement of traditional organic solvents with more environmentally benign alternatives such as water, supercritical carbon dioxide, or ionic liquids has been actively investigated [16] [18] [17]. While complete solvent replacement is not always feasible due to solubility and reactivity constraints, significant improvements can be achieved through solvent recycling and recovery processes [16] [21].

Catalyst efficiency and recyclability constitute another important consideration [20] [21] [17]. The development of heterogeneous catalyst systems that can be readily separated and reused offers advantages in terms of waste reduction and process economics [20] [17]. Additionally, the use of earth-abundant metals as alternatives to precious metal catalysts aligns with sustainability principles while potentially reducing costs [20] [21].

Atom economy optimization focuses on maximizing the incorporation of starting material atoms into the final product while minimizing waste generation [21] [17] [22]. The palladium-catalyzed nucleomethylation methodology demonstrates excellent atom economy by achieving simultaneous ring formation and methylation in a single step [1] [4].

Energy efficiency considerations include the use of microwave heating, which can significantly reduce reaction times and energy consumption compared to conventional heating methods [20] [25] [17]. Additionally, the development of room temperature or mild heating processes reduces overall energy requirements [20] [17].

Waste minimization strategies encompass both the reduction of chemical waste through improved reaction efficiency and the implementation of waste treatment and recycling processes [21] [17] [22]. The development of catalytic processes that eliminate the need for stoichiometric reagents represents a significant advancement in this area [20] [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Schneider MR, Schiller CD, Humm A, von Angerer E. Effect of zindoxifene on experimental prostatic tumours of the rat. J Cancer Res Clin Oncol. 1991;117(1):33-6. PubMed PMID: 1997466.

3: von Angerer E, Prekajac J, Berger M. The inhibitory effect of 5-acetoxy-2-(4-acetoxyphenyl)-1-ethyl-3-methylindole (D 16726) on estrogen-dependent mammary tumors. Eur J Cancer Clin Oncol. 1985 Apr;21(4):531-7. PubMed PMID: 3924626.

4: von Angerer E, Birnböck H, Kager M, Maucher A. The effect of a combination of zindoxifene and cisplatin on Dunning R3327-G prostatic carcinomas of the rat. J Cancer Res Clin Oncol. 1992;118(5):339-43. PubMed PMID: 1583065.

5: Alba E, Ragonesi G, Colla F, Mazzoleni A, Farina C. [Antiestrogen therapy in the treatment of breast neoplasms]. Minerva Ginecol. 2002 Jun;54(3):245-51. Review. Italian. PubMed PMID: 12063440.

6: Schneider MR, von Angerer E, Höhn W, Sinowatz F. Antitumor activity of antiestrogenic phenylindoles on experimental prostate tumors. Eur J Cancer Clin Oncol. 1987 Jul;23(7):1005-15. PubMed PMID: 3665986.

7: Csapo Z, Brand K, Schrott KM, Schwindl B. Prostatic acid phosphatase in the serially transplantable human prostatic tumor lines PC-82 and PC-EW. Urol Res. 1990;18(2):137-42. PubMed PMID: 2339482.

8: Jordan VC, Tormey DC. Antiestrogen therapy for breast cancer: current strategies and future prospects. Cancer Treat Res. 1988;39:97-110. Review. PubMed PMID: 2908611.

9: von Angerer E. Development of new drugs for endocrine tumour chemotherapy. Cancer Treat Rev. 1984 Mar;11 Suppl A:147-53. PubMed PMID: 6547370.

10: Hilgard P, Pohl J, Engel J. The development of alkylphosphocholines as signal transduction inhibitors: experimental and clinical challenges. J Cancer Res Clin Oncol. 1997;123(5):286-7. PubMed PMID: 9201252.

11: Birnböck H, Ringshandl R, von Angerer E. Chromatographic analysis of the new antiestrogen zindoxifene and its metabolites in biological material. J Chromatogr. 1987 Feb 20;414(1):235-41. PubMed PMID: 3571389.

12: Schiller CD, von Angerer E, Schneider MR. 6,7-Dihydro-4H-indolones: synthesis and biological properties. Arch Pharm (Weinheim). 1991 Oct;324(10):767-71. PubMed PMID: 1805709.

13: Robinson SP, Koch R, Jordan VC. In vitro estrogenic actions in rat and human cells of hydroxylated derivatives of D16726 (zindoxifene), an agent with known antimammary cancer activity in vivo. Cancer Res. 1988 Feb 15;48(4):784-7. PubMed PMID: 3338076.